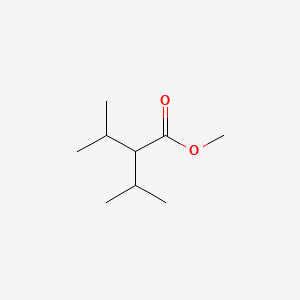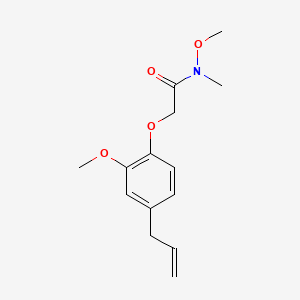
3,5-Dibromo-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate is an organic compound that belongs to the class of substituted cyclohexadienones This compound is characterized by the presence of two bromine atoms, a methyl group, and an acetate ester functional group attached to a cyclohexadienone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate typically involves the bromination of a suitable precursor, such as 1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate. The bromination reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the 3 and 5 positions of the cyclohexadienone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dibromo-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as hydroquinones.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3,5-Dibromo-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate involves its interaction with molecular targets through various pathways. For example, it may act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dibromo-6-isopropyl-3-methyl-1,4-benzoquinone: This compound is similar in structure but has different substituents and functional groups.
Dibromothymoquinone: Another related compound with similar bromine substitution but different core structure.
Uniqueness
3,5-Dibromo-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
90721-59-8 |
|---|---|
Molekularformel |
C9H8Br2O3 |
Molekulargewicht |
323.97 g/mol |
IUPAC-Name |
(3,5-dibromo-1-methyl-6-oxocyclohexa-2,4-dien-1-yl) acetate |
InChI |
InChI=1S/C9H8Br2O3/c1-5(12)14-9(2)4-6(10)3-7(11)8(9)13/h3-4H,1-2H3 |
InChI-Schlüssel |
WYYFCTPQTUWBKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1(C=C(C=C(C1=O)Br)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


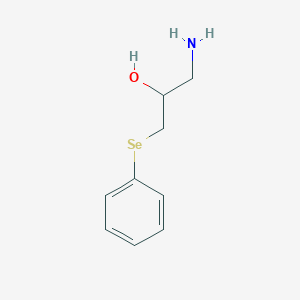
![2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene](/img/structure/B14354677.png)
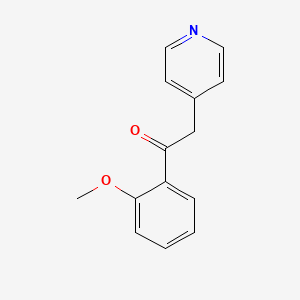
![2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14354684.png)
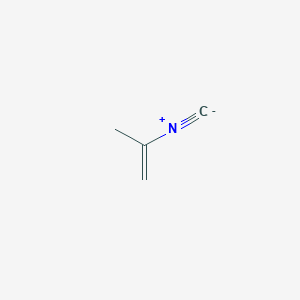
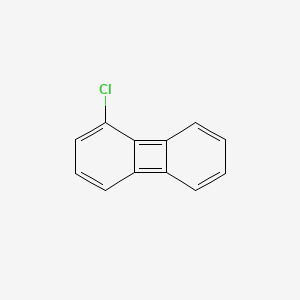
![1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate](/img/structure/B14354718.png)

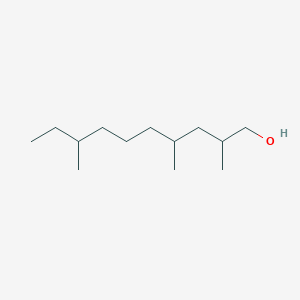
![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol)](/img/structure/B14354732.png)
